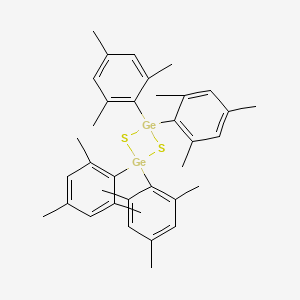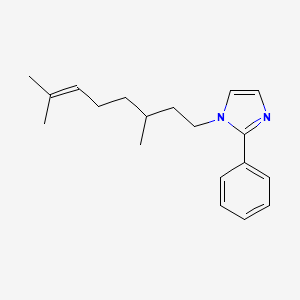
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a 3,7-dimethyloct-6-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Attachment of the 3,7-Dimethyloct-6-en-1-yl Chain: This step involves the alkylation of the imidazole ring with 3,7-dimethyloct-6-en-1-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the 3,7-dimethyloct-6-en-1-yl chain.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, basic conditions, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated derivatives with hydrogenated double bonds.
Substitution: Alkylated imidazole derivatives.
Applications De Recherche Scientifique
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-methyl-1H-imidazole
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-ethyl-1H-imidazole
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-propyl-1H-imidazole
Uniqueness
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential interactions with biological targets and its stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112405-56-8 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3,7-dimethyloct-6-enyl)-2-phenylimidazole |
InChI |
InChI=1S/C19H26N2/c1-16(2)8-7-9-17(3)12-14-21-15-13-20-19(21)18-10-5-4-6-11-18/h4-6,8,10-11,13,15,17H,7,9,12,14H2,1-3H3 |
Clé InChI |
VCJHKLUWDYVTBV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCN1C=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



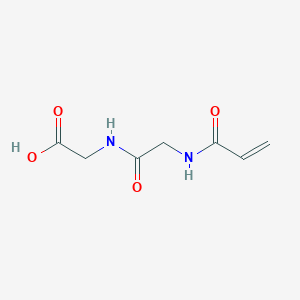

![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
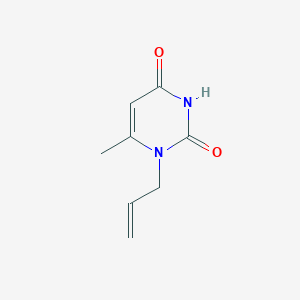
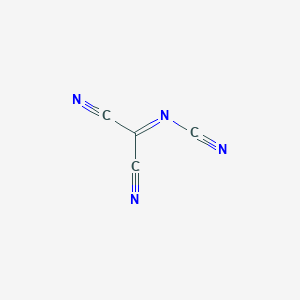
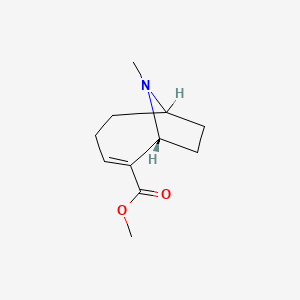


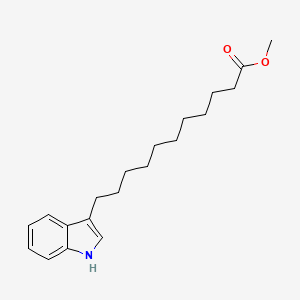

![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
